molecular formula C8H7F2NO2 B2409220 Methyl 2-amino-3,5-difluorobenzoate CAS No. 1184559-12-3

Methyl 2-amino-3,5-difluorobenzoate

Cat. No.: B2409220
CAS No.: 1184559-12-3
M. Wt: 187.146
InChI Key: UZQBFUJQVJXUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3,5-difluorobenzoate is an organic compound with the molecular formula C8H7F2NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with amino and fluorine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3,5-difluorobenzoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-3,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,5-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azides or nitriles.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

Scientific Research Applications

Methyl 2-amino-3,5-difluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3,5-difluorobenzoate involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4,5-difluorobenzoate: Similar structure but different fluorine substitution pattern.

    Methyl 3,5-difluorobenzoate: Lacks the amino group, affecting its reactivity and applications.

    Methyl 2-amino-4,5-difluorobenzoate: Another isomer with different substitution patterns.

Uniqueness

Methyl 2-amino-3,5-difluorobenzoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both amino and fluorine groups makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 2-amino-3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQBFUJQVJXUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.